molecular formula C15H18O4 B3324546 (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid CAS No. 188918-42-5

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B3324546
CAS No.: 188918-42-5
M. Wt: 262.3 g/mol
InChI Key: KJBAJGWBGYZYJN-NEPJUHHUSA-N
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Description

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid is a chiral cyclobutane derivative. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group and two methyl groups attached to the cyclobutane ring. The stereochemistry of the compound is specified by the (1S,3R) configuration, indicating the spatial arrangement of the substituents around the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction. This reaction involves the combination of two alkenes under UV light or in the presence of a catalyst.

    Introduction of Methyl Groups: The two methyl groups can be introduced via alkylation reactions. This step often involves the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and methylating agents like methyl iodide (CH3I).

    Benzyloxycarbonyl Group Addition: The benzyloxycarbonyl group is typically introduced through a reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols replace the benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like NaH or Et3N.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects in reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and the effects of chiral molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the benzyloxycarbonyl group suggests it could be a precursor for prodrug development, where the active drug is released upon metabolic cleavage.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure can impart desirable properties to the final products, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active compound that exerts its effects through binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclopropanecarboxylic acid: Similar structure but with a cyclopropane ring.

    (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring.

    (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring.

Uniqueness

The uniqueness of (1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid lies in its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopropane, cyclopentane, or cyclohexane derivatives. The specific (1S,3R) configuration also contributes to its unique reactivity and interaction with other molecules.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1S,3R)-2,2-dimethyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBAJGWBGYZYJN-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164713
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188918-42-5
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188918-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl) (1R,3S)-2,2-dimethyl-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 2
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 3
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 4
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 5
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 6
(1S,3R)-3-(benzyloxycarbonyl)-2,2-dimethylcyclobutanecarboxylic acid

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